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Compound of Interest

Compound Name: 4-Methoxythiazole

CAS No.: 69096-72-6

Cat. No.: B3279306

Get Quote

Executive Summary
4-Methoxythiazole (CAS: 14542-12-2) represents a distinct and chemically significant

subclass of the thiazole heterocycle family. Unlike its ubiquitous isomer 2-methoxythiazole or

the flavorant 4-methylthiazole, the 4-methoxy derivative is less frequently encountered in

commercial catalogs, primarily due to the synthetic challenges associated with the C4 position

of the thiazole ring.

From a medicinal chemistry perspective, 4-methoxythiazole serves as a critical "locked" enol

ether, effectively freezing the tautomeric equilibrium of the unstable 4-hydroxythiazole

(thiazolin-4-one) precursor. This guide provides a rigorous analysis of its physicochemical

properties, validates its molecular weight (115.15 Da), and outlines field-proven protocols for its

synthesis and characterization.

Physicochemical Profile
The introduction of a methoxy group at the C4 position fundamentally alters the electronic

landscape of the thiazole ring. While the nitrogen atom (N3) exerts an electron-withdrawing

effect, the methoxy group acts as a strong
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-donor, increasing electron density at the C5 position and shielding the ring protons in NMR
spectroscopy.

Key Molecular Data[1]
Property Value Notes

Chemical Name 4-Methoxythiazole IUPAC

CAS Registry Number 14542-12-2 Primary identifier

Molecular Formula

C

H

NOS

Molecular Weight 115.15 g/mol

Calculated (C: 41.72%, H:

4.38%, N: 12.16%, O: 13.89%,

S: 27.84%)

Exact Mass 115.0092 Da Monoisotopic

Physical State Colorless to pale yellow liquid
Volatile; characteristic

heteroaromatic odor

Predicted LogP 0.85 ± 0.2 Moderate lipophilicity

H-Bond Donors/Acceptors 0 / 3 (N, O, S are acceptors)

Electronic Structure & Tautomerism
The structural integrity of 4-methoxythiazole is best understood in the context of thiazolin-4-

one tautomerism. The parent compound, 4-hydroxythiazole, exists predominantly as the keto-

tautomer (thiazolin-4-one) in solution. 4-Methoxythiazole is the O-alkylated derivative, which

restores aromaticity to the heterocyclic ring.
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Figure 1: Tautomeric relationship and the "locking" of the aromatic system via O-methylation.

Synthetic Architectures
Synthesizing 4-methoxythiazole requires overcoming the inherent deactivation of the thiazole

C4 position toward nucleophilic attack. Unlike the C2 position, which is flanked by sulfur and

nitrogen and highly susceptible to nucleophilic aromatic substitution (S

Ar), the C4 position requires specific activation or "bottom-up" cyclization strategies.

Protocol A: Williamson Ether Synthesis (Nucleophilic
Displacement)
This is the most direct route for generating the ether linkage, utilizing 4-bromothiazole as the

starting scaffold.

Mechanism: S

Ar (facilitated by copper catalysis or high temperature due to C4 deactivation).

Step-by-Step Methodology:

Reagents: 4-Bromothiazole (1.0 equiv), Sodium Methoxide (NaOMe, 2.5 equiv), Copper(I)

Iodide (CuI, 10 mol%), Methanol (anhydrous).

Setup: Flame-dried sealed tube or high-pressure reactor.

Reaction:
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Dissolve 4-bromothiazole in anhydrous methanol under Argon.

Add NaOMe solution (25% in MeOH).

Add CuI catalyst.

Heat to 80–100 °C for 12–18 hours.

Work-up:

Cool to room temperature.[1]

Filter through a Celite pad to remove copper salts.

Concentrate the filtrate under reduced pressure (careful: product is volatile).

Dilute residue with DCM, wash with water and brine.

Purification: Fractional distillation or flash chromatography (EtOAc/Hexane gradient).

Validation Checkpoint:

Success Indicator: Disappearance of the C-Br stretch in IR and shift of the C5 proton signal

in NMR.

Protocol B: Cyclization of -Halo Ketones (Hantzsch
Modification)
For large-scale preparation, constructing the ring is often superior to functionalizing it.

Step-by-Step Methodology:

Precursors: Methoxy-thioacetamide (rare) or condensation of methoxyacetonitrile with L-

cysteine derivatives (followed by oxidation).

Alternative Route: Reaction of 1,3-dichloro-2-methoxypropane with thioformamide.

Note: This route is chemically elegant but operationally complex due to the instability of

the methoxy-substituted intermediates.
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Analytical Validation
As a Senior Scientist, relying solely on nominal mass is insufficient. You must validate the

structure using orthogonal analytical techniques.

Nuclear Magnetic Resonance (NMR)
The methoxy group induces specific shielding effects compared to the unsubstituted thiazole.

[2]

Nucleus Assignment

Chemical Shift
(

ppm)

Multiplicity
Coupling (

)

H
OCH 3.90 – 3.95 Singlet (3H) -

H C2-H 8.60 – 8.70 Doublet (1H) Hz

H C5-H 6.10 – 6.20 Doublet (1H) Hz

C C4-O 160.0 – 165.0 Quaternary -

Interpretation: The C5-H proton in unsubstituted thiazole typically appears around 7.3 ppm. The

upfield shift to ~6.15 ppm in 4-methoxythiazole is a diagnostic signature of the electron-

donating methoxy group at C4, confirming the O-alkylation pattern.

Mass Spectrometry
Ionization: ESI+ or EI.

Parent Ion: [M+H]

= 116.15 m/z.

Fragmentation: Loss of methyl radical (-CH

, M-15) and loss of formaldehyde (common in methoxy-heterocycles).
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Medicinal Chemistry Context
In drug design, 4-methoxythiazole is utilized not just as a scaffold but as a specific

bioisostere.

Electronic Modulation: The 4-OMe group increases the electron density of the thiazole ring,

making the C5 position more nucleophilic. This is crucial if the thiazole is intended to

participate in metabolic oxidation or further electrophilic substitution.

Steric vs. Electronic: Unlike a 4-methyl group (steric bulk, weak donor), the 4-methoxy group

offers a hydrogen-bond acceptor (the oxygen lone pairs) while maintaining a similar steric

footprint.

Metabolic Stability: The methyl ether is a potential site for O-demethylation by Cytochrome

P450 enzymes, converting the molecule back to the thiazolin-4-one species, which may

have different solubility or toxicity profiles.

Drug Candidate
(Thiazole Core)

4-Methylthiazole
(Lipophilic, Metabolic Stable)

 Standard Analog

4-Methoxythiazole
(H-Bond Acceptor, Electron Rich)

 Polar Analog

Increased C5 Nucleophilicity Potential CYP450 O-Demethylation
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Figure 2: Strategic application of the 4-methoxy substituent in SAR studies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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